

Application Notes & Protocols: Engineering Stambomycin Polyketide Synthase (PKS) Genes Using CRISPR-Cas9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Stambomycin A*

Cat. No.: *B15562170*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the CRISPR-Cas9 system to engineer the Stambomycin polyketide synthase (PKS) gene cluster in *Streptomyces ambofaciens*. The aim is to facilitate the generation of novel **Stambomycin** analogs with potentially improved therapeutic properties.

Introduction

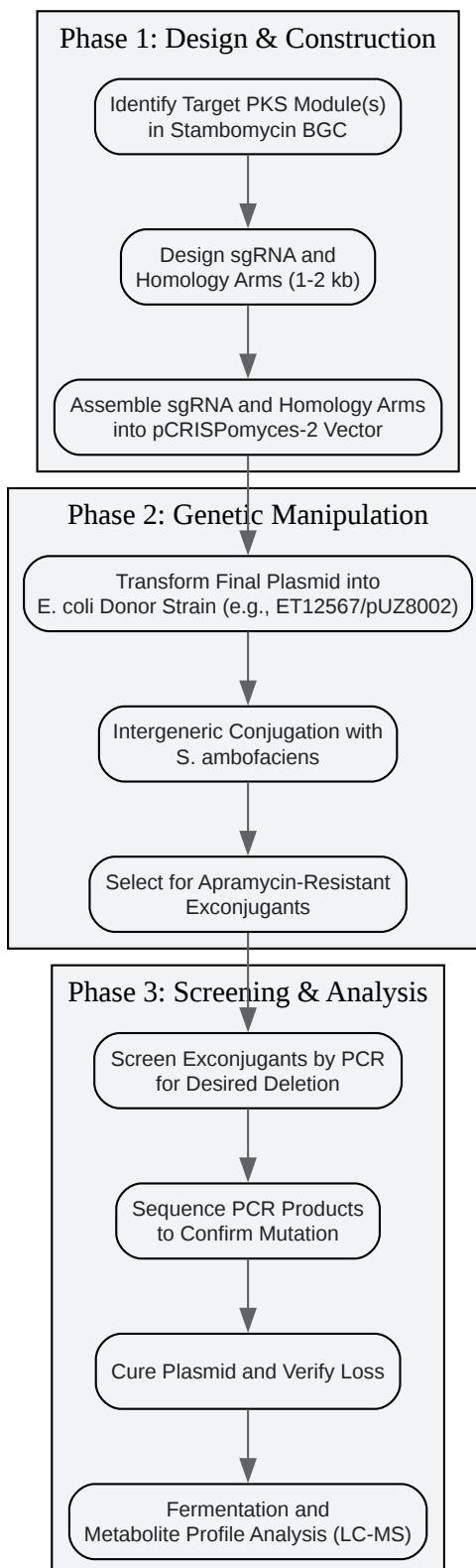
Stambomycins are a family of complex 51-membered macrolides produced by *Streptomyces ambofaciens*.^{[1][2]} Their intricate structure, assembled by a large modular Type I polyketide synthase (PKS), presents a fascinating scaffold for biosynthetic engineering.^[1] The modular nature of the PKS machinery, in theory, allows for rational redesign to generate novel compounds.^[3] However, the large size and repetitive nature of PKS genes have traditionally made their genetic manipulation challenging.^[4]

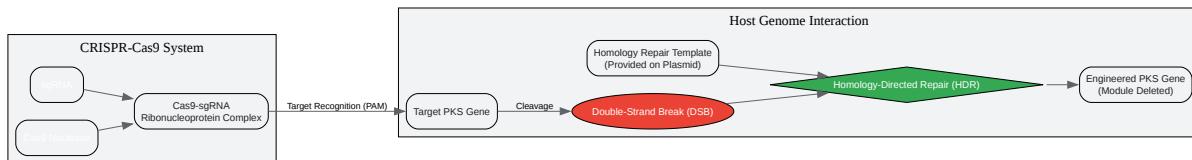
The advent of CRISPR-Cas9 technology has revolutionized genome editing in actinomycetes, offering a powerful tool for precise and efficient modification of complex biosynthetic gene clusters like the one responsible for Stambomycin production.^{[5][6]} This technology enables targeted gene deletions, insertions, and replacements, facilitating the reprogramming of the Stambomycin PKS to produce novel derivatives, such as the 37-membered "mini-stambomycins."^{[2][3]}

This document outlines the principles and provides detailed protocols for applying CRISPR-Cas9 to engineer the Stambomycin PKS genes, drawing from established methodologies for Streptomyces genome editing.[\[7\]](#)[\[8\]](#)

Key Concepts & Workflow

The CRISPR-Cas9 system for genome editing in Streptomyces typically relies on a plasmid-based system, such as pCRISPomyces-2 or pKCcas9dO, delivered to the host via intergeneric conjugation from *E. coli*.[\[2\]](#)[\[7\]](#) The core components are:


- Cas9 nuclease: A codon-optimized version of the *Streptococcus pyogenes* Cas9 is used to introduce a double-strand break (DSB) at a specific genomic locus.[\[9\]](#)
- Single-guide RNA (sgRNA): A chimeric RNA that directs the Cas9 nuclease to the target DNA sequence.[\[10\]](#)
- Homology-directed repair (HDR) template: DNA fragments with sequences homologous to the regions flanking the target site are provided to facilitate the repair of the DSB, leading to precise gene deletion or replacement.[\[6\]](#)[\[10\]](#)


The general workflow for engineering the Stambomycin PKS genes is as follows:

- Target Identification and sgRNA Design: Identify the PKS module(s) or domain(s) to be modified within the Stambomycin biosynthetic gene cluster.[\[1\]](#)[\[11\]](#) Design sgRNAs targeting the desired genomic locus.
- Construction of the CRISPR-Cas9 Editing Plasmid: Clone the specific sgRNA and the homology arms into a suitable Streptomyces CRISPR-Cas9 vector.[\[8\]](#)
- Intergeneric Conjugation: Transfer the CRISPR-Cas9 plasmid from an *E. coli* donor strain to *S. ambofaciens*.[\[12\]](#)
- Selection and Screening of Mutants: Select for exconjugants and screen for the desired genomic modification using PCR and sequencing.[\[2\]](#)
- Plasmid Curing: Remove the CRISPR-Cas9 plasmid from the engineered *S. ambofaciens* strain.[\[12\]](#)

- Phenotypic and Metabolic Analysis: Analyze the engineered strain for the production of novel **Stambomycin** analogs.

Experimental Workflow for CRISPR-Cas9 Mediated PKS Module Deletion

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Engineering the stambomycin modular polyketide synthase yields 37-membered mini-stambomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. CRISPR/Cas-Mediated Genome Editing of Streptomyces. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- To cite this document: BenchChem. [Application Notes & Protocols: Engineering Stambomycin Polyketide Synthase (PKS) Genes Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15562170#using-crispr-cas9-for-engineering-stambomycin-pks-genes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com